

Enantioselective Synthesis of Epoxy Alcohols with (+)-Diisopropyl L-Tartrate: Application Notes and Protocols

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Compound of Interest

Compound Name: *(+)-Diisopropyl L-tartrate*

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Introduction

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, providing a predictable and highly enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.^{[1][2]} This reaction, for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001, utilizes a catalyst system composed of titanium tetra(isopropoxide) ($Ti(OiPr)_4$), an enantiomerically pure dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant.^{[1][2]} The use of **(+)-diisopropyl L-tartrate** ((+)-DIPT) as the chiral ligand reliably delivers the epoxide on one specific face of the alkene, affording access to a specific enantiomer of the chiral epoxy alcohol product. These epoxy alcohols are versatile intermediates, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and other complex chiral molecules.^{[2][3]}

Principle and Applications

The high enantioselectivity of the Sharpless epoxidation is achieved through the formation of a chiral titanium-tartrate complex. This complex coordinates the allylic alcohol and directs the delivery of the oxygen atom from TBHP to a specific face of the double bond. The choice of the tartrate enantiomer dictates the stereochemical outcome. When (+)-DIPT is used, the oxygen

atom is delivered to the bottom face of the allylic alcohol when drawn in a specific orientation, as predicted by the Sharpless mnemonic.[2]

The resulting chiral epoxy alcohols are valuable synthetic intermediates that can be converted into a variety of functional groups, including diols, aminoalcohols, and ethers.[2] This versatility has led to the widespread application of the Sharpless epoxidation in the total synthesis of numerous complex molecules, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[2][4] In the pharmaceutical industry, this reaction is a key step in the synthesis of various drug candidates and approved medicines.[5][6]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the Sharpless asymmetric epoxidation of various allylic alcohols using **(+)-diisopropyl L-tartrate**.

Table 1: Epoxidation of Prochiral Allylic Alcohols with (+)-DIPT

Allylic Alcohol Substrate	Ti(OiPr) ₄ (mol%)	(+)-DIPT (mol%)	Temperature (°C)	Time (h)	Yield (%)	Enantiomeric Excess (ee, %)
Geraniol	5	7.5	-20	3	89	>98
(E)-2-Hexen-1-ol	5	7.5	-35	2	79	>98
Cinnamyl alcohol	4.7	5.9	-12	11	88	95
Allyl alcohol	5	6.0	0	2	65	90
3-Methyl-2-buten-1-ol	100	142	-20	14	80	80
(Z)-2-Hexen-1-ol	10	14	-10	29	74	86

Data compiled from multiple sources.[\[7\]](#)[\[8\]](#)

Experimental Protocols

General Procedure for Sharpless Asymmetric Epoxidation

This protocol provides a general method for the enantioselective epoxidation of an allylic alcohol using the (+)-DIPT-mediated Sharpless catalyst system.

Materials:

- Anhydrous dichloromethane (CH_2Cl_2)
- Titanium(IV) isopropoxide ($\text{Ti}(\text{O}i\text{Pr})_4$)
- **(+)-Diisopropyl L-tartrate ((+)-DIPT)**
- tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene or isooctane)
- Allylic alcohol substrate
- Powdered 4 \AA molecular sieves
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Dichloromethane (DCM)
- Diethyl ether
- Brine
- 10% aqueous NaOH solution or 10% aqueous tartaric acid solution
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.
- Solvent and Cooling: Add anhydrous dichloromethane and cool the flask to -20 °C using a suitable cooling bath.
- Catalyst Formation: To the cooled suspension, add **(+)-diisopropyl L-tartrate** followed by the dropwise addition of titanium(IV) isopropoxide via syringe. Stir the resulting mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
- Substrate Addition: Add the allylic alcohol substrate to the reaction mixture.
- Oxidant Addition: Slowly add a pre-cooled (-20 °C) solution of tert-butyl hydroperoxide dropwise over 10-15 minutes. It is crucial to maintain the internal temperature of the reaction below -10 °C during the addition.
- Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
- Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water. A biphasic mixture will form.
- Work-up Option A (NaOH): Warm the mixture to room temperature and stir for 1 hour. Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes until the two phases become clear.
- Work-up Option B (Tartaric Acid): Alternatively, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
- Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether.
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure.

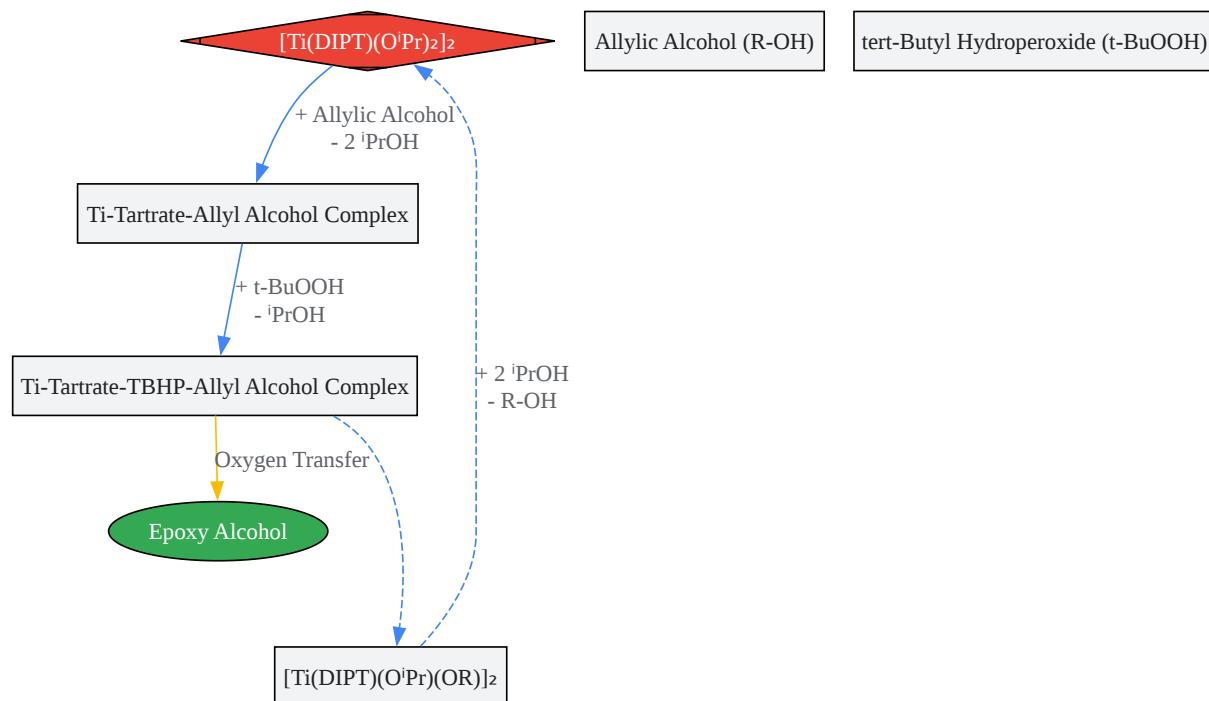
- Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel to obtain the final product.

Diagrams



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Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

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Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.

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